Methyl 3-bromo-5-chloro-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-chloro-4-methoxybenzoate is an organic compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.52 g/mol It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-chloro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-5-chloro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chloro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: Products include alcohols or amines.
Oxidation: Products include aldehydes or carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-5-chloro-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-chloro-4-methoxybenzoate involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the chlorine substituent.
Methyl 2-bromo-5-chlorobenzoate: Similar structure but with different positioning of substituents.
Methyl 3-bromo-4-chloro-5-methoxybenzoate: Another positional isomer with different substituent arrangement.
Uniqueness
Methyl 3-bromo-5-chloro-4-methoxybenzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENBNRVZRXWRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.